
4-(3-Fluorophenyl)-3-methyl-4-oxobutanoic acid
Descripción general
Descripción
The compound is a derivative of fluorophenyl compounds, which are aromatic compounds containing a phenyl group substituted at one or more positions by a fluorine atom .
Synthesis Analysis
While specific synthesis methods for “4-(3-Fluorophenyl)-3-methyl-4-oxobutanoic acid” are not available, similar compounds have been synthesized through various methods. For instance, new derivatives were obtained of the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reaction, with corresponding benzaldehydes with various substituents at position 4 .Molecular Structure Analysis
The molecular structure of similar compounds shows that they contain a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with one or more fluorine atoms attached .Aplicaciones Científicas De Investigación
Structural Analysis and Crystallization
A study on a related compound, 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, provided insights into its crystallization and structural properties. This compound exhibited distinct dihedral angles and hydrogen bond formations, contributing to a two-dimensional network in its crystal form (Nayak et al., 2013).
Novel Derivative Study
Research on a novel derivative, 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB), involved single crystal inspection, Hirshfeld surface investigation, and DFT study. This derivative demonstrated strong and weak hydrogen bonding, stabilizing its crystal packing. The study highlighted the non-covalent interactions crucial for its structure (Ashfaq et al., 2021).
Inhibitor Properties in Neuroprotection
A related compound, 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, showed significant inhibition of the kynurenine-3-hydroxylase enzyme. These inhibitors hold potential as neuroprotective agents, highlighting the compound's relevance in neurological research (Drysdale et al., 2000).
Molecular Structure Analysis
In another study, the molecular structure, hyperpolarizability, and electrostatic potential of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were analyzed. This research contributed to understanding the charge transfer and stability of the molecule, relevant for various scientific applications (Raju et al., 2015).
Biochemical Pharmacology Insights
Research on 4-Methylthio-2-oxobutanoic acid, a related compound, showed its potential in inducing apoptosis and inhibiting cell growth in human cell lines. This suggests its applicability in studying cellular mechanisms and potential therapeutic uses (Tang et al., 2006).
Propiedades
IUPAC Name |
4-(3-fluorophenyl)-3-methyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-7(5-10(13)14)11(15)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNODSOXSKAMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-3-methyl-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



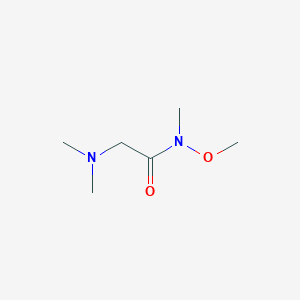
![6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one](/img/structure/B1444820.png)
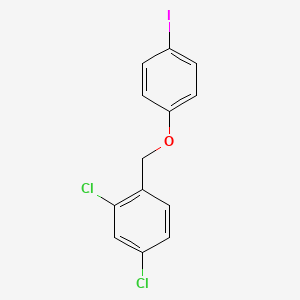

![2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol](/img/structure/B1444826.png)

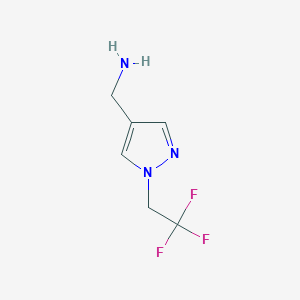

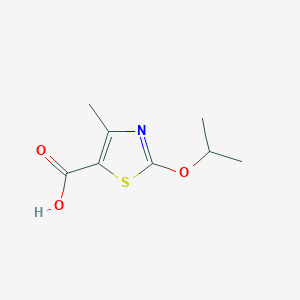
![[3-(Pyridin-4-yl)phenyl]boronic acid](/img/structure/B1444835.png)
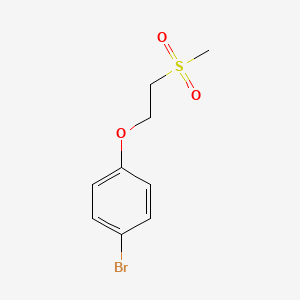
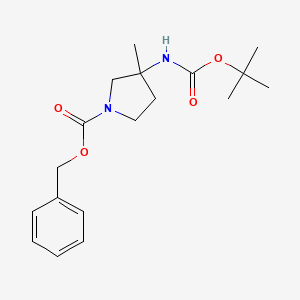

![[2-(Butan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B1444841.png)